Cas no 874815-06-2 (3-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)phenol)

3-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)phenol is a fluorinated phenolic compound featuring a tetrazole moiety, which enhances its utility in medicinal chemistry and material science. The presence of both fluorine and the tetrazole group contributes to its unique electronic and steric properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its structural characteristics enable selective reactivity, particularly in cross-coupling reactions and heterocyclic derivatizations. The compound’s stability and solubility profile further support its application in high-performance research and industrial processes. This combination of functional groups offers versatility for designing biologically active molecules or advanced materials with tailored properties.
3-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)phenol structure
874815-06-2 structure
Product name:3-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)phenol
CAS No:874815-06-2
MF:C7H5FN4O
MW:180.13920378685
CID:5730453

3-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)phenol Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-4-(2H-tetrazol-5-yl)phenol
    • A1-09104
    • 874815-06-2
    • 3-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)phenol
    • AKOS006292309
    • Inchi: 1S/C7H5FN4O/c8-6-3-4(13)1-2-5(6)7-9-11-12-10-7/h1-3,13H,(H,9,10,11,12)
    • InChI Key: OFVLRBJYDKMSHN-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C1N=NNN=1)O

Computed Properties

  • Exact Mass: 180.04473896g/mol
  • Monoisotopic Mass: 180.04473896g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 74.7Ų

3-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)phenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
F185320-500mg
3-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)phenol
874815-06-2
500mg
$ 810.00 2022-06-05
TRC
F185320-250mg
3-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)phenol
874815-06-2
250mg
$ 490.00 2022-06-05

3-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)phenol Related Literature

Additional information on 3-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)phenol

Exploring the Properties and Applications of 3-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)phenol (CAS No. 874815-06-2)

In the realm of specialty chemicals, 3-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)phenol (CAS No. 874815-06-2) has garnered significant attention due to its unique structural features and versatile applications. This compound, characterized by the presence of a fluorine atom and a tetrazole ring, serves as a critical intermediate in pharmaceutical and agrochemical research. Its molecular formula, C7H5FN4O, highlights a balanced combination of electronegativity and aromatic stability, making it a valuable building block for drug discovery and material science.

The 3-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)phenol structure is particularly noteworthy for its hydrogen-bonding capabilities, which enhance its solubility in polar solvents and facilitate interactions with biological targets. Researchers have explored its potential in designing enzyme inhibitors and ligands for metal-organic frameworks (MOFs), aligning with the growing demand for precision chemistry in sustainable technologies. Recent studies also suggest its utility in fluorescence-based sensors, a hot topic in environmental monitoring and diagnostics.

From a synthetic perspective, the introduction of the tetrazole moiety (a five-membered nitrogen-rich heterocycle) elevates the compound's metabolic stability, a key consideration in medicinal chemistry. This attribute resonates with current industry trends favoring bioisosteres to improve drug pharmacokinetics. Meanwhile, the fluoro substituent contributes to enhanced lipophilicity, a feature often leveraged in CNS drug development—a sector experiencing exponential growth due to neurological disorder research.

Environmental and regulatory factors further underscore the relevance of CAS No. 874815-06-2. As industries shift toward green chemistry, this compound's potential for low-toxicity derivatization aligns with EPA and REACH guidelines. Its compatibility with microwave-assisted synthesis—a technique reducing energy consumption—has also been investigated, addressing the sustainability concerns frequently queried in academic and industrial forums.

In material science, the phenol-tetrazole hybrid structure exhibits promising corrosion inhibition properties, particularly in aerospace alloys. This application taps into the burgeoning interest in high-performance additives, as evidenced by rising patent filings. Additionally, its role in coordination polymers has been explored for gas storage, a niche yet critical area in clean energy solutions.

Analytical challenges associated with 3-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)phenol purification have spurred advancements in HPLC and LC-MS methodologies. These developments cater to the pharmaceutical industry's demand for high-purity intermediates, a frequently searched topic in analytical chemistry circles. Stability studies under varying pH conditions further demonstrate its robustness in formulation science.

The compound's structure-activity relationship (SAR) profiles have been computationally modeled using DFT calculations, reflecting the integration of AI-driven drug design—a dominant theme in contemporary research. Such studies often correlate with search trends around in silico screening and molecular docking, highlighting its interdisciplinary appeal.

As the scientific community prioritizes multifunctional scaffolds, 3-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)phenol stands out for its dual functionality: the acidic phenolic OH and the tetrazole's metal-chelating ability. This duality enables applications ranging from catalysis to proton-conducting materials, areas gaining traction in renewable energy research.

In conclusion, CAS No. 874815-06-2 exemplifies the convergence of innovation and practicality. Its adaptability across pharmaceuticals, materials, and environmental sciences positions it as a compound of enduring relevance, mirroring the evolving priorities of modern chemistry.

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